((4S,4'S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate
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Overview
Description
((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate is a complex organic compound that features a pyridine ring and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted pyridine or oxazole compounds.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: It may have potential as a bioactive molecule, interacting with specific biological targets.
Medicine: Research could explore its potential as a therapeutic agent or drug precursor.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, it could act as a catalyst or reactant, facilitating the transformation of other molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like pyridine-2,6-dicarboxylic acid have similar structural features.
Oxazole derivatives: Compounds such as 4,5-dihydrooxazole-2-carboxylic acid share the oxazole moiety.
Uniqueness
((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate is unique due to its combination of pyridine and oxazole rings, which may confer specific chemical reactivity and biological activity not found in simpler compounds.
Properties
Molecular Formula |
C17H19N3O6 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[(4S)-2-[6-[(4S)-4-(acetyloxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazol-4-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O6/c1-10(21)23-6-12-8-25-16(18-12)14-4-3-5-15(20-14)17-19-13(9-26-17)7-24-11(2)22/h3-5,12-13H,6-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
AJWBRENHPFXZLA-CHWSQXEVSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)COC(=O)C |
Canonical SMILES |
CC(=O)OCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)COC(=O)C |
Origin of Product |
United States |
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